molecular formula C17H13Cl2NO2 B2869964 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide CAS No. 338759-61-8

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide

Cat. No. B2869964
CAS RN: 338759-61-8
M. Wt: 334.2
InChI Key: NPENLNTVHGIBOP-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide (6-CNC) is an organic compound with a wide range of uses in scientific research. It is a synthetic molecule, which can be synthesized from readily available starting materials. 6-CNC has been used in a variety of studies, ranging from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : The synthesis of chromene derivatives, like 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide, often involves multicomponent reactions. For instance, a one-pot three-component protocol has been developed for synthesizing indolyl-4H-chromene-3-carboxamides, which are structurally similar, showcasing an efficient and promising synthetic strategy (Subbareddy & Sumathi, 2017).
  • Novel Polyamide Synthesis : Novel monomers, such as diacids derived from chromene compounds, have been synthesized and used in polycondensation reactions with aromatic diamines. These result in heteroaromatic polyamides with photosensitive coumarin groups, indicating potential applications in materials science (Nechifor, 2009).

Biological Activities and Applications

  • Anti-ChE Activity and Alzheimer's Disease : Chromenone derivatives linked to triazole rings, similar in structure to this compound, have been synthesized and evaluated for anti-acetylcholinesterase activity. These compounds demonstrated potential in treating Alzheimer's disease, with some exhibiting neuroprotective effects (Saeedi et al., 2017).
  • Antimicrobial and Antioxidant Activity : Similar chromene derivatives have shown significant antimicrobial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents and antioxidants (Subbareddy & Sumathi, 2017).

Material Science Applications

  • Photoreactive Polyamides : Aromatic polyamides with coumarin chromophores, which are related to chromene derivatives, have been developed. These materials exhibit photoreactive properties, indicating potential use in light-sensitive applications (Nechifor, 2009).

properties

IUPAC Name

6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2/c18-14-3-1-11(2-4-14)9-20-17(21)13-7-12-8-15(19)5-6-16(12)22-10-13/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPENLNTVHGIBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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